[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid
Overview
Description
[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic aromatic organic compound characterized by a fused triazole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Mechanism of Action
Target of Action
It is known that 1,2,4-triazolo[1,5-a]pyridine derivatives exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction.
Mode of Action
Based on the known activities of similar compounds, it can be inferred that [1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid may interact with its targets, leading to changes in their function .
Biochemical Pathways
Given the known targets of similar compounds, it can be inferred that this compound may influence pathways related to inflammation, oxygen sensing, and signal transduction .
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may have effects at the molecular and cellular level, potentially influencing processes such as inflammation, oxygen sensing, and signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid typically involves multicomponent reactions (MCRs) that allow for the construction of the triazolo[1,5-a]pyridine core in a single step. One common method involves the reaction of enaminonitriles with hydrazine hydrate and a suitable carboxylic acid derivative under microwave irradiation[_{{{CITATION{{{2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894). This method offers advantages such as high yields, short reaction times, and mild reaction conditions[{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods ensure consistent product quality and reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: [1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, alkaline conditions.
Reduction: LiAlH₄, NaBH₄, anhydrous ether.
Substitution: Amines, alcohols, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, esters.
Scientific Research Applications
Chemistry: In chemistry, [1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid serves as a versatile intermediate for the synthesis of various heterocyclic compounds
Biology: Biologically, this compound has shown promise in various assays, including antibacterial, antifungal, and anticancer activities. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development.
Medicine: In the medical field, this compound derivatives have been explored for their therapeutic potential. They have been investigated for their use in treating infections, inflammation, and cancer.
Industry: Industrially, this compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its biological activity against pests and weeds.
Comparison with Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidines
[1,2,4]Triazolo[1,5-a]pyridines
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol
Uniqueness: [1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid is unique due to its carboxylic acid functional group, which provides additional reactivity and potential for derivatization compared to its analogs. This functional group allows for the formation of esters, amides, and other derivatives, expanding its utility in various applications.
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-8-5-3-1-2-4-10(5)9-6/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKMEMRXNQXYQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593462 | |
Record name | [1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876379-83-8 | |
Record name | [1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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